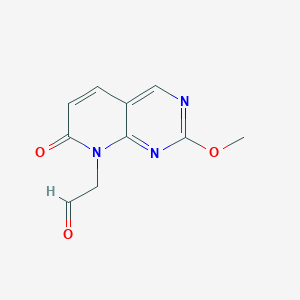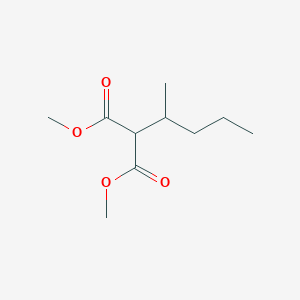
Methyl 2-(bromomethyl)-4-(5,6-dimethoxy-3-pyridyl)-6-methylbenzoate
Descripción general
Descripción
Methyl 2-(bromomethyl)-4-(5,6-dimethoxy-3-pyridyl)-6-methylbenzoate: is an organic compound that belongs to the class of benzoates It is characterized by the presence of a bromomethyl group, a dimethoxy-substituted pyridyl ring, and a methyl group attached to the benzoate core
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(bromomethyl)-4-(5,6-dimethoxy-3-pyridyl)-6-methylbenzoate typically involves multi-step organic reactions. One common method includes the bromination of a suitable precursor, followed by esterification. The reaction conditions often require the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide. The esterification step can be achieved using methanol and a strong acid catalyst like sulfuric acid.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration is crucial for efficient production.
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: The bromomethyl group in Methyl 2-(bromomethyl)-4-(5,6-dimethoxy-3-pyridyl)-6-methylbenzoate can undergo nucleophilic substitution reactions, where the bromine atom is replaced by various nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of the ester group can yield the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents such as dimethylformamide (DMF).
Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products Formed:
Substitution: Formation of azides, thiocyanates, or ethers.
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of primary alcohols.
Aplicaciones Científicas De Investigación
Chemistry: Methyl 2-(bromomethyl)-4-(5,6-dimethoxy-3-pyridyl)-6-methylbenzoate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the construction of heterocyclic compounds and other functionalized benzoates.
Biology: In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its structural features make it a candidate for the development of new therapeutic agents targeting specific biological pathways.
Medicine: The compound’s potential medicinal applications include its use as a precursor in the synthesis of drugs with anti-inflammatory, anti-cancer, or antimicrobial properties. Researchers are exploring its efficacy and safety profiles in preclinical studies.
Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and advanced materials. Its unique chemical properties make it suitable for use in coatings, adhesives, and polymer additives.
Mecanismo De Acción
The mechanism of action of Methyl 2-(bromomethyl)-4-(5,6-dimethoxy-3-pyridyl)-6-methylbenzoate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins, leading to modulation of their activity. The dimethoxy-pyridyl moiety may enhance binding affinity and specificity towards certain biological targets.
Comparación Con Compuestos Similares
- Methyl 2-(chloromethyl)-4-(5,6-dimethoxy-3-pyridyl)-6-methyl-benzoate
- Methyl 2-(iodomethyl)-4-(5,6-dimethoxy-3-pyridyl)-6-methyl-benzoate
- Methyl 2-(hydroxymethyl)-4-(5,6-dimethoxy-3-pyridyl)-6-methyl-benzoate
Comparison: Methyl 2-(bromomethyl)-4-(5,6-dimethoxy-3-pyridyl)-6-methylbenzoate is unique due to the presence of the bromomethyl group, which imparts distinct reactivity compared to its chloro, iodo, and hydroxymethyl analogs. The bromine atom is more reactive in nucleophilic substitution reactions, making it a versatile intermediate in organic synthesis. Additionally, the dimethoxy-pyridyl ring enhances the compound’s potential for biological activity, distinguishing it from other similar compounds.
Propiedades
Fórmula molecular |
C17H18BrNO4 |
|---|---|
Peso molecular |
380.2 g/mol |
Nombre IUPAC |
methyl 2-(bromomethyl)-4-(5,6-dimethoxypyridin-3-yl)-6-methylbenzoate |
InChI |
InChI=1S/C17H18BrNO4/c1-10-5-11(6-12(8-18)15(10)17(20)23-4)13-7-14(21-2)16(22-3)19-9-13/h5-7,9H,8H2,1-4H3 |
Clave InChI |
WUPHTRWEWDQGKZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1C(=O)OC)CBr)C2=CC(=C(N=C2)OC)OC |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-amino-4-[3-[3-(piperidin-1-ylmethyl)phenoxy]propylamino]cyclobut-3-ene-1,2-dione;hydrochloride](/img/structure/B8449720.png)
![6-Chloro-8-methyl-3-phenyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B8449725.png)
![2-[(4-Nitrophenyl)methyl]triazole](/img/structure/B8449729.png)









![2-Chloro-1-[1-(4-chlorophenyl)cyclobutyl]ethanone](/img/structure/B8449784.png)

